molecular formula C6H11N B12309410 (But-3-YN-2-YL)(ethyl)amine

(But-3-YN-2-YL)(ethyl)amine

Cat. No.: B12309410
M. Wt: 97.16 g/mol
InChI Key: QLRHZFZGPBVQQS-UHFFFAOYSA-N
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Description

(But-3-YN-2-YL)(ethyl)amine (CAS: 14465-39-5) is a secondary amine featuring a but-3-yn-2-yl group attached to an ethylamine backbone. Its molecular formula is C₇H₁₃N, with a molecular weight of 111.187 g/mol . It is commercially available at 95% purity, as listed in chemical catalogs .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N-ethylbut-3-yn-2-amine

InChI

InChI=1S/C6H11N/c1-4-6(3)7-5-2/h1,6-7H,5H2,2-3H3

InChI Key

QLRHZFZGPBVQQS-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-YN-2-YL)(ethyl)amine typically involves the reaction of but-3-yn-1-yl with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where but-3-yn-1-yl halide reacts with ethylamine in the presence of a base . The reaction conditions often include solvents like chloroform, ethyl acetate, or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of (But-3-YN-2-YL)(ethyl)amine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of catalysts and optimized reaction parameters can further enhance the yield and efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

(But-3-YN-2-YL)(ethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .

Mechanism of Action

The mechanism of action of (But-3-YN-2-YL)(ethyl)amine involves its ability to interact with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Ethyl(2-methylbut-3-yn-2-yl)amine

This compound (CAS: 14465-39-5) is structurally identical to (But-3-YN-2-YL)(ethyl)amine, confirming that both names refer to the same molecule . The synonym list includes N-ethyl-2-methylbut-3-yn-2-amine and 3-Ethylamino-3-methyl-1-butyne, emphasizing the branching at the alkyne-bearing carbon.

But-3-yn-1-amine Hydrochloride

  • CAS : 88211-50-1
  • Formula : C₄H₈N·HCl
  • Molecular Weight : 109.57 g/mol
    Comparison :
  • The hydrochloride salt form enhances water solubility compared to the free base.
  • Applications: Likely used as a building block in peptide synthesis or as a ligand precursor.

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine

  • CAS : 1450752-97-2
  • Formula : C₇H₁₁N₃
  • Molecular Weight : 137.18 g/mol
    Comparison :
  • Incorporates a diazirin ring, a photoreactive group enabling crosslinking studies in biochemistry.
  • The alkyne group allows click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), similar to (But-3-YN-2-YL)(ethyl)amine .
  • Higher molecular weight due to the additional nitrogen atoms.

(But-3-yn-2-yl)cyclopentane

  • Formula : C₉H₁₄
  • Molecular Weight : 122.21 g/mol
    Comparison :
  • Replaces the ethylamine group with a cyclopentane ring, eliminating amine reactivity.
  • Retains the terminal alkyne, suggesting shared utility in cycloaddition reactions or polymer synthesis.

Diisopropyl-(2-methoxy-ethyl)-amine

  • Formula: C₉H₂₁NO
  • Molecular Weight : 159.27 g/mol
    Comparison :
  • A tertiary amine with methoxy and isopropyl groups, contrasting with the secondary amine and alkyne in the target compound.
  • Likely used as a base in organic synthesis or as a ligand in coordination chemistry.

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
(But-3-YN-2-YL)(ethyl)amine C₇H₁₃N 111.187 Secondary amine, terminal alkyne Nucleophilic amine; alkyne for click chemistry
But-3-yn-1-amine HCl C₄H₈N·HCl 109.57 Primary amine (salt form), terminal alkyne Enhanced solubility; acid-base reactions
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine C₇H₁₁N₃ 137.18 Diazirin ring, terminal alkyne Photoreactivity; bioorthogonal chemistry
(But-3-yn-2-yl)cyclopentane C₉H₁₄ 122.21 Terminal alkyne, cyclopropane Cycloaddition; hydrocarbon-based synthesis
Diisopropyl-(2-methoxy-ethyl)-amine C₉H₂₁NO 159.27 Tertiary amine, methoxy group Base catalysis; ligand design

Key Research Findings

  • Synthetic Utility : The terminal alkyne in (But-3-YN-2-YL)(ethyl)amine enables participation in click chemistry, similar to its diazirin-containing analog .
  • Salt vs. Free Base : The hydrochloride salt (But-3-yn-1-amine HCl) offers improved solubility for aqueous-phase reactions, unlike the free base form .

Biological Activity

(But-3-YN-2-YL)(ethyl)amine, with the chemical formula C₅H₇N and CAS number 761000-48-0, is an organic compound characterized by the presence of a but-3-yn-2-yl group attached to an ethylamine structure. This compound features a terminal alkyne and an amine functional group, which contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. Here is a summary of the typical reactions:

Reaction TypeReagentsConditions
OxidationKMnO₄, O₃Basic or neutral medium
ReductionH₂ with Pd/CCatalytic hydrogenation
SubstitutionAlkyl halides, acyl chloridesNucleophilic substitution conditions

The presence of both an alkyne and an amine group enhances its reactivity, making it a candidate for enzyme inhibition and other biological interactions.

Biological Activity

The biological activity of (But-3-YN-2-YL)(ethyl)amine is primarily attributed to its functional groups. Compounds with similar structures have been studied for their potential as enzyme inhibitors. The alkyne moiety can form covalent bonds with nucleophilic residues in enzymes, while the amine group may participate in hydrogen bonding and electrostatic interactions, making it a versatile scaffold in drug development.

The compound's mechanism of action may involve binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects such as:

  • Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors of key enzymes involved in cancer progression and other diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though specific data on (But-3-YN-2-YL)(ethyl)amine is limited.

Case Studies and Research Findings

While specific case studies focusing solely on (But-3-YN-2-YL)(ethyl)amine are scarce, related compounds have demonstrated significant biological activities:

  • Enzyme Inhibition : A study on hydroxamic acids found that certain derivatives exhibited potent inhibition against PI3K and HDAC enzymes, leading to antiproliferative effects in cancer cell lines .
  • Anticancer Properties : Research has highlighted the importance of structural features in thiazole-bearing compounds for anticancer activity. Similar alkyne-containing compounds have been linked to significant cytotoxic effects against various cancer types .

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